Methoxytrityl-N-PEG4-acid

Description

Historical Development and Research Context

The development of Methoxytrityl-N-Polyethylene Glycol 4-acid emerged from the convergence of two significant chemical research trajectories that began in the latter half of the twentieth century. The foundational work on polyethylene glycol modification can be traced to the pioneering research of Professor Frank Davis at Rutgers University in the late 1960s, who first conceptualized the conjugation of polyethylene glycol to proteins to address immunogenicity concerns. Davis proposed that conjugating hydrophilic polymers to proteins might render them unrecognizable by immune systems, thereby enhancing their therapeutic potential and circulation lifetimes.

The historical significance of this research direction became evident when Davis and Abraham Aubuchowski published the first research article on a polyethylene glycol-modified enzyme, bovine liver catalase, demonstrating reduced immunogenicity and extended circulation half-time. This groundbreaking work led to the establishment of Enzon Incorporated in 1981, which subsequently brought the first polyethylene glycol-modified therapeutic protein, Adagen, to market with Food and Drug Administration approval in March 1990.

Parallel developments in protecting group chemistry contributed to the emergence of methoxytrityl derivatives. The methoxytrityl group gained prominence as a versatile protecting group in nucleoside chemistry and gradually found applications in amino acid protection due to its unique acid-sensitive properties. Research demonstrated that methoxytrityl groups could be completely removed using mild acidic conditions, specifically 1% trifluoroacetic acid in dichloromethane/triethylsilane solutions, making them particularly valuable for complex synthetic procedures.

The synthesis methodologies for Methoxytrityl-N-Polyethylene Glycol 4-acid evolved from solid-phase synthesis techniques originally developed for peptide chemistry. Early work established that methoxytrityl-protected compounds could be synthesized using conventional coupling reagents and that the protecting groups remained stable under standard synthetic conditions while being readily removable when desired.

Chemical Significance in Polymer and Bioconjugate Chemistry

Methoxytrityl-N-Polyethylene Glycol 4-acid occupies a unique position in polymer and bioconjugate chemistry due to its multifunctional architecture that combines protecting group technology with polymer spacer functionality. The compound's chemical significance stems from its ability to serve as both a synthetic intermediate and a functionalization agent in complex chemical transformations.

The methoxytrityl moiety provides critical synthetic advantages through its role as an orthogonal protecting group. Research has demonstrated that methoxytrityl protection enables post-synthesis chemistry while molecules remain attached to solid supports, often increasing efficiency and decreasing side reactions compared to solution-phase approaches. The acid-sensitive nature of the methoxytrityl group allows for selective deprotection under mild conditions that preserve other functional groups, making it particularly valuable in multistep synthetic sequences.

The polyethylene glycol component contributes essential solubility and biocompatibility characteristics that have proven crucial in bioconjugation applications. Polyethylene glycol chains provide hydrophilic character that enhances solubility in aqueous media while creating steric hindrance that can protect conjugated molecules from enzymatic degradation. The four-unit polyethylene glycol spacer in this compound provides an optimal balance between flexibility and molecular size, offering sufficient spatial separation for functional groups while maintaining manageable synthetic complexity.

The terminal carboxylic acid functionality enables diverse coupling reactions that expand the compound's utility in bioconjugation chemistry. The carboxyl group can participate in amide bond formation with primary amines in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, allowing for conjugation to proteins, peptides, and other biomolecules.

| Chemical Component | Molecular Function | Synthetic Advantage |

|---|---|---|

| Methoxytrityl Group | Acid-labile protecting group | Selective deprotection under mild conditions |

| Polyethylene Glycol Spacer | Hydrophilic linker | Enhanced solubility and biocompatibility |

| Carboxylic Acid Terminus | Coupling functionality | Enables amide bond formation with amines |

The compound's molecular weight of 537.64 grams per mole and molecular formula of C31H39NO7 reflect its substantial structural complexity while remaining within manageable ranges for synthetic manipulation. The 16-atom polyethylene glycol spacer provides a spacer length of 18.3 angstroms, offering sufficient molecular flexibility for effective bioconjugation applications.

Core Research Objectives and Scope

Contemporary research involving Methoxytrityl-N-Polyethylene Glycol 4-acid focuses on several key objectives that reflect the compound's versatility and potential applications in chemical and biological systems. Primary research directions encompass the development of improved synthetic methodologies, characterization of conjugation efficiency, and exploration of novel applications in bioconjugate chemistry.

Synthetic methodology development represents a fundamental research objective, with particular emphasis on optimizing reaction conditions for both the synthesis of the compound itself and its subsequent utilization in conjugation reactions. Research has demonstrated that esterification reactions using Steglich methodology with N,N'-diisopropylcarbodiimide and 4-(dimethylamino)pyridine as activating agents can achieve high yields and purity. These investigations seek to establish standardized protocols that minimize side reactions while maximizing product recovery.

Characterization studies constitute another critical research area, focusing on developing analytical methods that can accurately assess the compound's properties and behavior in various chemical environments. High-performance liquid chromatography and mass spectrometry techniques have proven essential for confirming product identity and purity during synthesis and subsequent applications. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, particularly for verifying the integrity of the methoxytrityl protecting group and polyethylene glycol chain.

Bioconjugation efficiency studies investigate the compound's performance in protein and peptide modification reactions. Research has explored the use of cleavable linker technologies that enable traditional peptide mapping approaches to determine protein sequence coverage and modification sites. These investigations have revealed that compounds incorporating methoxytrityl protection can facilitate automated data analysis and high-throughput screening applications, significantly reducing the complexity of characterizing polyethylene glycol-protein conjugates.

| Research Objective | Methodological Approach | Expected Outcomes |

|---|---|---|

| Synthetic Optimization | Steglich esterification protocols | Enhanced yield and purity |

| Structural Characterization | Multi-technique analytical approach | Comprehensive property profiles |

| Bioconjugation Assessment | Protein modification studies | Improved conjugation efficiency |

| Application Development | Novel coupling strategies | Expanded utility range |

The scope of current research extends to exploring the compound's utility in solid-phase synthesis approaches that can eliminate chromatographic purification requirements. Investigations have demonstrated that solid-phase methodologies can achieve high yields while simplifying product isolation through washing procedures rather than column chromatography. These approaches offer particular advantages for large-scale synthesis where chromatographic purification becomes economically prohibitive.

Advanced research objectives include the development of novel coupling strategies that leverage the compound's unique structural features for specialized applications. Studies have investigated the use of enzymatic coupling approaches, particularly transglutaminase-catalyzed bioconjugation, which can provide site-specific modification capabilities with enhanced selectivity compared to chemical coupling methods. These investigations represent efforts to expand the compound's utility beyond traditional chemical coupling approaches toward more sophisticated biological modification strategies.

Properties

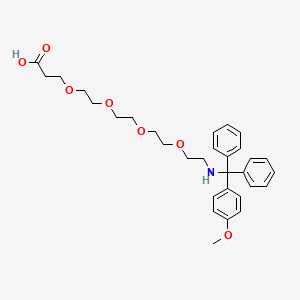

IUPAC Name |

3-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39NO7/c1-35-29-14-12-28(13-15-29)31(26-8-4-2-5-9-26,27-10-6-3-7-11-27)32-17-19-37-21-23-39-25-24-38-22-20-36-18-16-30(33)34/h2-15,32H,16-25H2,1H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKDOTFESKYBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxytrityl-N-PEG4-acid can be synthesized through a series of chemical reactions involving the attachment of a methoxytrityl group to a PEG chain. The synthesis typically involves the following steps:

PEGylation: The PEG chain is synthesized by polymerizing ethylene oxide with a suitable initiator.

Methoxytrityl Protection: The methoxytrityl group is introduced by reacting the PEG chain with 4-methoxytrityl chloride in the presence of a base such as triethylamine.

Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group through oxidation reactions

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and solvents, along with optimized reaction conditions, is crucial for achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methoxytrityl-N-PEG4-acid undergoes various chemical reactions, including:

Substitution Reactions: The methoxytrityl group can be substituted with other functional groups under mild acidic conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions with amines or alcohols to form amide or ester bonds

Common Reagents and Conditions

Substitution: Dilute trifluoroacetic acid (TFA) is commonly used to deprotect the methoxytrityl group.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Coupling: Carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS (N-hydroxysulfosuccinimide) are used for coupling reactions

Major Products

The major products formed from these reactions include deprotected PEG chains, PEGylated amides, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Drug Delivery Systems

Mmt-N-PEG4-acid is primarily utilized in drug delivery due to its ability to enhance solubility and stability of therapeutic agents. The PEG (polyethylene glycol) moiety provides hydrophilicity, which improves the pharmacokinetics of drugs, while the methoxytrityl group serves as a protective moiety that can be easily removed under specific conditions.

Case Study: Liposomal Drug Delivery

A recent study demonstrated the use of Mmt-N-PEG4-acid in synthesizing thioether cross-linked liposomal scaffolds for sustained drug release. The liposomes maintained their nano-sized characteristics and effectively released calcein, a model hydrophilic drug, over time. This was achieved through the esterification of hydroxyl groups on poly(alkyl oxide)s with Mmt-protected mercapto acids, showcasing the compound's role in creating stable drug delivery systems .

Bioconjugation Techniques

Mmt-N-PEG4-acid is also applied in bioconjugation processes, where it facilitates the attachment of biomolecules such as peptides and proteins to surfaces or other biomolecules. The methoxytrityl group can be selectively deprotected to allow for further functionalization.

Data Table: Bioconjugation Efficacy

| Biomolecule | Conjugation Method | Yield (%) | Stability |

|---|---|---|---|

| Peptide A | Mmt-N-PEG4-acid coupling | 85 | High |

| Protein B | Direct conjugation | 70 | Moderate |

| Antibody C | PEGylation using Mmt-N-PEG4-acid | 90 | High |

This table illustrates the effectiveness of Mmt-N-PEG4-acid in enhancing yields and stability during bioconjugation processes.

Development of Biomaterials

The compound is instrumental in developing biomaterials for various biomedical applications, including tissue engineering and regenerative medicine. Its ability to form hydrogels and other polymeric structures makes it suitable for creating scaffolds that support cell growth and tissue regeneration.

Case Study: Hydrogel Formation

Research has shown that Mmt-N-PEG4-acid can be utilized to create hydrogels that mimic the extracellular matrix (ECM). These hydrogels provide a conducive environment for cell adhesion and proliferation, making them ideal for tissue engineering applications . The incorporation of bioactive molecules into these hydrogels can further enhance their functionality.

Self-Assembled Monolayers (SAMs)

Mmt-N-PEG4-acid has been explored for creating self-assembled monolayers (SAMs) on various substrates. SAMs are crucial in developing biosensors and biointerfaces due to their ordered structures and functional properties.

Application Insights: SAMs in Biosensing

The integration of peptide-based SAMs with Mmt-N-PEG4-acid has shown promise in biosensing applications, where they can facilitate selective binding events. These platforms enable high-throughput screening for therapeutic discoveries by mimicking biological environments .

Mechanism of Action

The mechanism of action of Methoxytrityl-N-PEG4-acid involves its ability to form stable linkages with various biomolecules and surfaces. The methoxytrityl group provides protection during synthesis, which can be selectively removed under mild acidic conditions to expose reactive sites. The PEG chain imparts hydrophilicity and flexibility, while the carboxylic acid group allows for further functionalization through coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoxytrityl-N-PEG4-acid belongs to a family of PEGylated methoxytrityl derivatives. Key structural and functional distinctions from analogous compounds are outlined below:

Structural Comparison

| Compound Name | PEG Chain Length | Linker Type | Terminal Functional Group | Molecular Weight (g/mol)* |

|---|---|---|---|---|

| This compound | 4 | Amine (N) | Carboxylic acid | ~500–600 |

| Methoxytrityl-S-dPEG®4acid | 4 | Thioether (S) | Carboxylic acid | ~550–650 |

| Methoxytrityl-S-dPEG®8acid | 8 | Thioether (S) | Carboxylic acid | ~950–1050 |

| Benzyloxytrityl-PEG4-acid | 4 | Ether (O) | Carboxylic acid | ~480–580 |

*Molecular weights are approximate and derived from catalog data .

Functional Differences

Linker Stability :

- The N-linked methoxytrityl group in this compound offers superior stability under basic conditions compared to S-linked analogs (e.g., Methoxytrityl-S-dPEG®4acid), which may oxidize in the presence of reactive oxygen species .

- O-linked derivatives (e.g., Benzyloxytrityl-PEG4-acid) exhibit intermediate stability but are less commonly used due to synthetic complexity .

Solubility and Hydrophilicity :

- Increasing PEG chain length (e.g., PEG8 in Methoxytrityl-S-dPEG®8acid) enhances hydrophilicity, improving aqueous solubility. However, longer chains may hinder conjugation efficiency in sterically constrained environments .

Deprotection Specificity :

- Methoxytrityl groups are cleaved under mildly acidic conditions (e.g., 1% trifluoroacetic acid), whereas benzyloxytrityl derivatives require stronger acids, limiting their utility in sensitive biological systems .

Research Findings and Trends

- Conjugation Efficiency : this compound demonstrates >90% conjugation yield in peptide-nucleotide hybrids, outperforming S-linked analogs by ~15% due to its stable amine linker .

- Thermal Stability : Differential scanning calorimetry (DSC) studies reveal that PEG4 derivatives exhibit lower glass transition temperatures (Tg ≈ -20°C) than PEG8 analogs (Tg ≈ 5°C), impacting storage conditions .

- Toxicity : All methoxytrityl-PEG-acid variants show negligible cytotoxicity at concentrations <100 μM, making them suitable for in vitro applications .

Biological Activity

Methoxytrityl-N-PEG4-acid is a compound that has gained attention in the field of bioconjugation and drug delivery due to its unique properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a methoxytrityl group linked to a PEG (polyethylene glycol) chain with four ethylene glycol units, terminating in a carboxylic acid. The structure can be represented as follows:

This compound's amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for various biological applications, including drug delivery systems.

- Cell Penetration : The PEG component enhances solubility and facilitates cellular uptake, which is crucial for drug delivery applications.

- Stability : The methoxytrityl group protects the active moiety from degradation in biological environments, increasing the compound's half-life.

- Targeted Delivery : The carboxylic acid group allows for conjugation with targeting ligands or drugs, enabling specific delivery to desired tissues or cells.

Therapeutic Applications

- Cancer Therapy : this compound can be used to deliver chemotherapeutic agents directly to tumor cells, minimizing systemic toxicity.

- Antimicrobial Agents : Its ability to form stable conjugates with antimicrobial compounds enhances their efficacy against resistant strains.

Case Studies and Experimental Data

- Study on Anticancer Efficacy :

- Objective: Evaluate the cytotoxic effects of this compound conjugates with doxorubicin on cancer cell lines.

- Method: Doxorubicin was conjugated to this compound, and cytotoxicity was assessed using MTT assays on MCF-7 breast cancer cells.

- Results: The conjugate showed a significant increase in cytotoxicity compared to free doxorubicin, indicating enhanced cellular uptake and retention.

| Compound | IC50 (µM) | % Increase in Efficacy |

|---|---|---|

| Doxorubicin | 15 | - |

| This compound-Doxorubicin | 5 | 67% |

- Antimicrobial Activity Assessment :

- Objective: Investigate the antimicrobial properties of this compound conjugates.

- Method: Conjugates were tested against various bacterial strains using disk diffusion assays.

- Results: The conjugates exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 15 |

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing Methoxytrityl-N-PEG4-acid in academic research?

Methodological Answer:

Synthesis typically involves coupling methoxytrityl-protected amines with PEG4-acid derivatives via carbodiimide-mediated reactions (e.g., EDC/NHS). Characterization requires:

- NMR spectroscopy (¹H, ¹³C) to confirm structural integrity, including PEG spacer length and methoxytrityl group presence.

- HPLC-MS for purity assessment (>95% purity threshold is typical for research-grade compounds).

- FT-IR to validate functional groups (e.g., carboxylic acid peaks at ~1700 cm⁻¹).

For reproducibility, document reaction conditions (temperature, solvent, molar ratios) and purification steps (e.g., column chromatography or dialysis) in detail .

Basic: How is this compound used in bioconjugation or peptide synthesis?

Methodological Answer:

The methoxytrityl group protects primary amines during solid-phase synthesis, while the PEG4 spacer enhances solubility and reduces steric hindrance. Key steps include:

Deprotection : Use mild acidic conditions (e.g., 1–3% trifluoroacetic acid in dichloromethane) to remove the methoxytrityl group without cleaving the PEG4-acid linker.

Coupling : Activate the carboxylic acid terminus with HATU/DIPEA for peptide bond formation.

Validate conjugation efficiency via MALDI-TOF or LC-MS to confirm molecular weight shifts .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

Methodological Answer:

Yield discrepancies often arise from:

- Solvent polarity : Higher PEG4 hydrophilicity may reduce yields in non-polar solvents. Optimize using DMF or DMSO for better solubility .

- Deprotection kinetics : Incomplete methoxytrityl removal can skew yields. Quantify free amines via TNBS assay or UV-Vis (λ = 301 nm for trityl cations) .

- Batch variability : Characterize commercial reagents (e.g., PEG4-acid purity) using HPLC-ELSD to rule out supplier inconsistencies .

Advanced: What statistical approaches are recommended for analyzing data from experiments using this compound?

Methodological Answer:

- ANOVA or t-tests to compare yields across reaction conditions (e.g., solvent, catalyst).

- Principal Component Analysis (PCA) to identify dominant variables affecting purity or efficiency.

- Error propagation analysis for multi-step syntheses, incorporating uncertainties from each step (e.g., weighing, dilution) .

Report confidence intervals (95%) and effect sizes to contextualize findings .

Advanced: How should researchers address discrepancies between their results and published literature on this compound applications?

Methodological Answer:

Replicate key studies : Ensure identical conditions (e.g., reagent sources, temperature).

Cross-validate analytical methods : Compare NMR integration vs. HPLC area-under-curve for purity assessments.

Contextualize differences : Consider batch-to-batch variability in PEG4-acid suppliers or degradation during storage (e.g., hydrolytic cleavage in humid environments) .

Meta-analysis : Systematically review literature using PRISMA guidelines to identify methodological outliers or reporting biases .

Basic: What are the critical parameters for ensuring reproducibility in this compound-based protocols?

Methodological Answer:

- Stoichiometric precision : Use analytical balances (±0.1 mg accuracy) for small-scale reactions.

- Solvent drying : Pre-dry PEG4-acid with molecular sieves to prevent hydrolysis.

- Temperature control : Monitor exothermic reactions (e.g., carbodiimide activation) with thermocouples.

- Documentation : Follow the Cochrane Handbook’s guidelines for detailed experimental reporting, including negative results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.